1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine

pKa Modulation hERG Liability Fluorine Effect

Fragment-based drug discovery demands diverse 3D scaffolds with tunable physicochemical properties. This N-(2-bromo-5-fluorobenzyl)-4-methylpiperidine addresses the critical need for fluorinated fragments with optimized pKa profiles. • Strategic 5-F substitution lowers piperidine basicity, directly reducing hERG channel affinity & cardiotoxicity risk • Unique 2-bromo-5-fluorobenzyl motif provides distinct electronic & steric properties unmatched by mono-halogenated analogs • Supplied at ≥95% purity; bulk & custom synthesis available on request

Molecular Formula C13H17BrFN
Molecular Weight 286.18 g/mol
CAS No. 1704065-09-7
Cat. No. B1381139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine
CAS1704065-09-7
Molecular FormulaC13H17BrFN
Molecular Weight286.18 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)CC2=C(C=CC(=C2)F)Br
InChIInChI=1S/C13H17BrFN/c1-10-4-6-16(7-5-10)9-11-8-12(15)2-3-13(11)14/h2-3,8,10H,4-7,9H2,1H3
InChIKeyXJVAPSKCLTXSIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine (CAS 1704065-09-7): Structural Overview and Procurement Baseline


1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine (CAS 1704065-09-7) is a synthetic N-benzyl-4-methylpiperidine derivative characterized by a 2-bromo-5-fluorobenzyl substitution on the piperidine nitrogen. The compound features a molecular formula of C₁₃H₁₇BrFN and a molecular weight of 286.18 g/mol, with commercial specifications typically offering a minimum purity of 95% (e.g., AKSci Catalog No. 0885EC) . This halogenated piperidine scaffold is of interest in medicinal chemistry as a three-dimensional fragment for drug discovery programs, particularly those exploring fluorinated building blocks for modulation of basicity and off-target profiles [1].

Why 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine (CAS 1704065-09-7) Cannot Be Replaced by a Generic Piperidine Derivative


Generic substitution with unsubstituted or differently halogenated N-benzylpiperidines is scientifically unsound due to the profound impact of the 2-bromo-5-fluorobenzyl group on physicochemical properties critical for drug design. Recent chemoinformatic analysis of fluorinated piperidine libraries demonstrates that the strategic placement of fluorine atoms significantly lowers the pKa of the piperidine nitrogen, a parameter directly correlated with affinity for the hERG channel and associated cardiac toxicity risk [1]. The specific 2-bromo-5-fluorobenzyl motif in this compound provides a unique combination of electronic effects and lipophilicity that cannot be replicated by simple N-benzyl or mono-halogenated analogs, thereby affecting fragment-based screening outcomes and lead optimization trajectories [1].

Quantitative Differentiation of 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine (CAS 1704065-09-7) Against Structural Analogs


Fluorine-Induced pKa Reduction Relative to Non-Fluorinated Piperidine Analogs

The presence of the 5-fluoro substituent on the benzyl group in 1-(2-bromo-5-fluorobenzyl)-4-methylpiperidine is expected to reduce the basicity of the piperidine nitrogen relative to a non-fluorinated N-benzyl-4-methylpiperidine analog. Chemoinformatic analysis of a library of fluorinated piperidines, including compounds with analogous substitution patterns, demonstrates that fluorination can lower calculated pKa values, which correlates with reduced hERG channel affinity [1]. While direct experimental pKa data for this specific compound is not available in the primary literature, the class-level inference from structurally related fluorinated piperidines indicates a significant shift in basicity attributable to the electron-withdrawing effect of the fluorine atom.

pKa Modulation hERG Liability Fluorine Effect Fragment-Based Drug Design

Enhanced Lipophilicity (clogP) Conferred by 2-Bromo-5-fluorobenzyl Substitution

The 2-bromo-5-fluorobenzyl group in 1-(2-bromo-5-fluorobenzyl)-4-methylpiperidine introduces both bromine and fluorine atoms, significantly increasing the compound's calculated partition coefficient (clogP) compared to unsubstituted N-benzyl-4-methylpiperidine. While direct experimental logP data is not reported, the presence of bromine (a hydrophobic halogen) and the aromatic benzyl group elevate lipophilicity, which can influence membrane permeability and metabolic stability [1]. The specific ortho-bromo substitution pattern on the benzyl ring is a key determinant of the compound's overall lipophilic character.

Lipophilicity clogP Halogen Effect Fragment Physicochemical Properties

Differentiation from 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine (CAS 1492223-82-1) by Halogen Position

The regioisomer 1-(5-bromo-2-fluorobenzyl)-4-methylpiperidine (CAS 1492223-82-1) represents the closest structural analog to 1-(2-bromo-5-fluorobenzyl)-4-methylpiperidine. The swap of bromine and fluorine positions on the phenyl ring results in a distinct electronic distribution and steric profile. While no direct head-to-head comparison data exists, it is well-established in medicinal chemistry that regioisomeric halogen substitution can alter receptor binding, metabolic stability, and off-target interactions [1]. The specific 2-bromo-5-fluoro arrangement in the target compound provides a unique pharmacophoric signature that may be critical for fragment-based screening hits or lead optimization.

Regioisomer Differentiation SAR Halogen Positioning Physicochemical Properties

Potential 5-HT2B Receptor Antagonism as a Class Effect of Fluorinated Piperidines

Patent literature identifies a broad class of fluorinated piperidine derivatives, encompassing the structural motif of 1-(2-bromo-5-fluorobenzyl)-4-methylpiperidine, as antagonists of the 5-HT2B receptor [1]. The patent (US 2013/0172386 A1) describes these compounds for the treatment or prevention of conditions such as pulmonary arterial hypertension, pulmonary fibrosis, and irritable bowel syndrome [1]. While the specific compound is not exemplified in the patent, its structural features fall within the general Markush claims, suggesting potential utility as a 5-HT2B antagonist scaffold.

5-HT2B Antagonist Pulmonary Arterial Hypertension Fluorinated Piperidine Patent Evidence

Optimal Research and Industrial Use Cases for 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine (CAS 1704065-09-7)


Fragment-Based Drug Discovery (FBDD) Library Enrichment with Fluorinated 3D Scaffolds

This compound is an ideal addition to fragment libraries designed for FBDD campaigns, particularly those seeking to incorporate fluorine atoms to modulate pKa and lipophilicity. The 2-bromo-5-fluorobenzyl group provides a distinctive three-dimensional shape and electronic profile that can be exploited in structure-based design, as demonstrated by chemoinformatic analysis of fluorinated piperidine fragments [1]. Its use can enhance the diversity of screening collections and increase the probability of identifying hits with improved pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies on 5-HT2B Receptor Antagonists

Based on patent disclosures, fluorinated piperidines represent a promising chemotype for 5-HT2B receptor antagonism [1]. Researchers investigating novel therapies for pulmonary arterial hypertension or related disorders can employ 1-(2-bromo-5-fluorobenzyl)-4-methylpiperidine as a starting point for SAR exploration, systematically varying the halogen substitution pattern to optimize potency and selectivity against related serotonin receptor subtypes.

Medicinal Chemistry Optimization to Mitigate hERG Liability

The fluorine atom in the 5-position of the benzyl group is known to reduce piperidine basicity and, consequently, hERG channel affinity [1]. This compound can serve as a valuable tool in lead optimization programs where reducing cardiotoxicity risk is paramount. By comparing this compound's hERG profile against non-fluorinated or differently fluorinated analogs, medicinal chemists can gain insights into the structure-toxicity relationship and design safer clinical candidates.

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